molecular formula C15H15N3O B5798998 2,5,6-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one

2,5,6-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B5798998
M. Wt: 253.30 g/mol
InChI Key: JJGVGYLZAKZQBD-UHFFFAOYSA-N
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Description

2,5,6-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one is an organic compound belonging to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazole ring fused to a pyrimidine ring, with methyl and phenyl substituents enhancing its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,6-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds. For instance, the reaction of 5-amino-3-methylpyrazole with 1,3-diphenyl-1,3-propanedione under acidic conditions can yield the desired compound . The reaction is usually carried out in acetic acid or trifluoroacetic acid to ensure regioselectivity and high yield.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2,5,6-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride can modify the compound’s functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce halogen or alkyl groups at specific positions on the pyrazolopyrimidine ring.

Scientific Research Applications

2,5,6-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5,6-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity by binding to their active sites. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine
  • 3-aryl-5-phenylpyrazolo[1,5-a]pyrimidine
  • 7-difluoromethyl-5-phenylpyrazolo[1,5-a]pyrimidine

Uniqueness

2,5,6-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methyl groups and a phenyl group enhances its stability and reactivity compared to other pyrazolopyrimidine derivatives .

Properties

IUPAC Name

2,5,6-trimethyl-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c1-9-10(2)16-14-13(12-7-5-4-6-8-12)11(3)17-18(14)15(9)19/h4-8,17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGVGYLZAKZQBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C(=C(NN2C1=O)C)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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